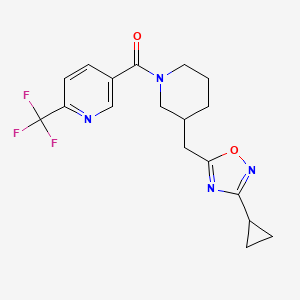
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H19F3N4O2 and its molecular weight is 380.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A piperidine moiety
- A trifluoromethyl substituted pyridine
- An oxadiazole ring
The molecular formula is C16H18F3N3O, and it exhibits a unique combination of functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through modulation of specific receptor pathways. The following sections detail the key areas of activity.
1. Antidepressant Activity
Studies have indicated that compounds similar to this oxadiazole derivative can act as ligands for serotonin receptors (5-HT1A and 5-HT7). These receptors are crucial in regulating mood and anxiety. For instance, a related study demonstrated that certain oxadiazoles displayed significant affinity for these receptors, suggesting potential antidepressant effects .
2. Anticancer Properties
The compound's structure suggests potential anticancer activity due to its ability to interact with multiple cellular pathways. Preliminary studies have shown that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism is often linked to the modulation of apoptosis pathways and cell cycle arrest .
3. Antimicrobial Activity
Research has also explored the antimicrobial properties of oxadiazoles. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections .
The biological activities of the compound are attributed to its interaction with specific molecular targets:
- Serotonin Receptors : Binding to 5-HT1A and 5-HT7 receptors modulates neurotransmitter release, influencing mood regulation.
- Cell Cycle Inhibition : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
Several studies have investigated the biological effects of similar compounds:
| Study | Findings | Relevance |
|---|---|---|
| Study A | Identified potent 5-HT receptor ligands with antidepressant effects | Supports potential use in mood disorders |
| Study B | Demonstrated cytotoxic effects on HT29 colon cancer cells | Highlights anticancer potential |
| Study C | Showed antibacterial activity against E. coli and S. aureus | Suggests use in infection treatment |
Eigenschaften
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c19-18(20,21)14-6-5-13(9-22-14)17(26)25-7-1-2-11(10-25)8-15-23-16(24-27-15)12-3-4-12/h5-6,9,11-12H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHRDMDLMVCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














